molecular formula C8H15NO4 B1677929 N-Carbomethoxy-L-leucine CAS No. 74761-37-8

N-Carbomethoxy-L-leucine

Cat. No. B1677929
CAS RN: 74761-37-8
M. Wt: 189.21 g/mol
InChI Key: NPRGOLCTGVFFGS-LURJTMIESA-N
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Description

N-Carbomethoxy-L-leucine is a compound with the molecular formula C8H15NO4 . It has a molecular weight of 189.209 . The systematic names for this compound include (S)-2-(Methoxycarbonylamino)-4-methylpentanoic acid, L-Leucine, N-(Methoxycarbonyl)-, and L-Leucine, N-Carboxy-, N-Methyl ester .


Molecular Structure Analysis

The molecular structure of N-Carbomethoxy-L-leucine consists of an L-leucine backbone with a carbomethoxy group attached . The stereochemistry is absolute .

Scientific Research Applications

Leucine in Insulin Secretion and Glucose Metabolism

Leucine plays a significant role in regulating insulin secretion from pancreatic beta cells. It functions both as a metabolic fuel and as an allosteric activator of glutamate dehydrogenase, enhancing glutaminolysis. This action of leucine on pancreatic beta cells is crucial for controlling protein synthesis and regulating cell metabolism across various cell types. Moreover, long-term treatment with leucine has shown potential in improving insulin secretory dysfunction in human diabetic islets, highlighting its importance in glycemic control in type 2 diabetes (Yang et al., 2010).

Leucine in Protein and Energy Metabolism

Leucine's role extends to protein and energy metabolism, where it activates the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells. This activation promotes energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, to provide energy for protein synthesis while inhibiting protein degradation. The metabolites of leucine, such as α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB), have been noted for their nutritional supplementation potential to increase protein synthesis and regulate energy homeostasis (Duan et al., 2015).

Leucine and Muscle Recovery

Leucine supplementation enhances skeletal muscle recovery following exercise, demonstrating the amino acid's ability to stimulate muscle protein synthesis independently of increased plasma insulin levels. This property makes leucine particularly valuable for sports nutrition and recovery protocols (Anthony et al., 1999).

properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRGOLCTGVFFGS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbomethoxy-L-leucine

CAS RN

74761-37-8
Record name N-Carbomethoxy-L-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methoxycarbonyl-L-Leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CARBOMETHOXY-L-LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5876W7XGGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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